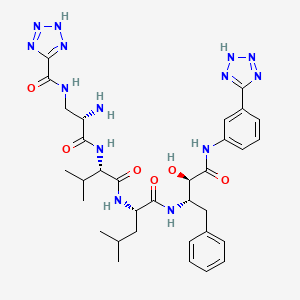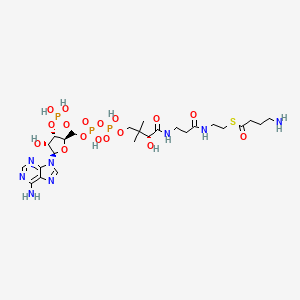
Garcinielliptone FA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Garcinielliptone FA is a natural product found in Garcinia subelliptica with data available.
科学的研究の応用
Cytotoxic Activity and Cancer Research
Garcinielliptone FA has shown potential in cancer research. A study identified it as a new benzophenone with cytotoxic activity against several human cancer cell lines (Wu, Weng, Won, & Lin, 2005). Another study on the related compound, garcinielliptone FC (GFC), found it to inhibit nuclear factor κB and induce apoptosis in human colorectal cancer cells, demonstrating its potential as an anticancer agent (Won et al., 2016).
Neuroprotective and Anticonvulsant Effects
Research has explored the neuroprotective and anticonvulsant properties of garcinielliptone FC. A study found that GFC, extracted from Platonia insignis, exhibited cytotoxic and leishmanicidal effects in vitro models (Costa Júnior et al., 2013). Another study demonstrated that GFC could exert anticonvulsant activity and modulate neurotransmitter levels in mice, suggesting its potential as an anticonvulsant agent (Silva et al., 2014).
Toxicological Assessment
The safety and toxicological aspects of garcinielliptone FC have been assessed in various studies. One study conducted a 28-day sub-acute genotoxic and behavioral assessment, indicating that GFC did not induce genotoxic damage to blood or bone marrow cells at tested doses (Coelho et al., 2018). Another study on the acute toxicity of GFC showed low risk of toxicity, suggesting its safety for further investigation (da Silva et al., 2016).
Antiparasitic and Autophagy Inducing Effects
GFC also exhibits antiparasitic activity without cytotoxicity to mammalian cells, as shown in a study against the blood fluke Schistosoma mansoni (Silva et al., 2015). Additionally, GFC has been found to induce autophagy in human colorectal cancer cells, suggesting a complex mechanism of action in cancer treatment (Won et al., 2018).
特性
分子式 |
C29H42O2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
(2S,3S,4S)-1-(3-hydroxyphenyl)-2,7-dimethyl-2-(3-methylbut-2-enyl)-4-(3-methylbut-3-enyl)-3-prop-1-en-2-yloct-6-en-1-one |
InChI |
InChI=1S/C29H42O2/c1-20(2)13-15-24(16-14-21(3)4)27(23(7)8)29(9,18-17-22(5)6)28(31)25-11-10-12-26(30)19-25/h10-12,14,17,19,24,27,30H,1,7,13,15-16,18H2,2-6,8-9H3/t24-,27+,29-/m0/s1 |
InChIキー |
MTCPKFHUPWTJSP-HWUUJZMBSA-N |
異性体SMILES |
CC(=CC[C@H](CCC(=C)C)[C@@H](C(=C)C)[C@](C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C |
正規SMILES |
CC(=CCC(CCC(=C)C)C(C(=C)C)C(C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C |
同義語 |
garcinielliptone FA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






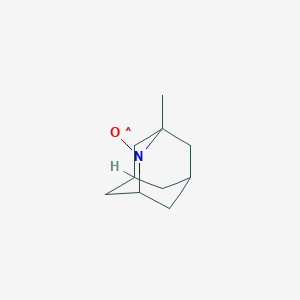
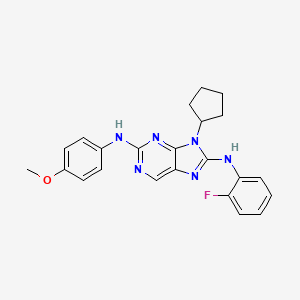

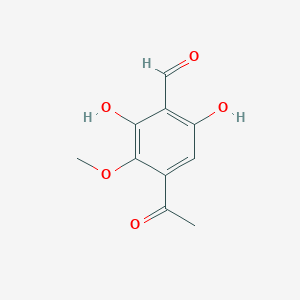

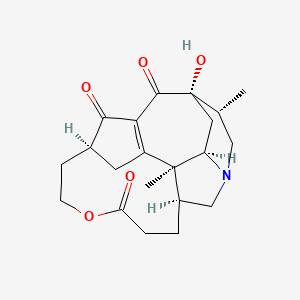

![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)
![(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B1249558.png)
